Ethyl 5-isobutyramido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used. It might involve reactions like nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to analyze the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carboxylate group might undergo reactions like esterification or hydrolysis, while the amido group might participate in reactions like amide hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the nature of its functional groups .Scientific Research Applications
Synthesis and Characterization
Compounds related to Ethyl 5-isobutyramido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate are often synthesized through multi-step organic reactions involving key starting materials and intermediates. For instance, the synthesis of novel thieno[2,3-c]pyridazines using 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material has been reported. These compounds were synthesized through reactions involving ethyl chloroacetate, acetylacetone, and ethyl acetoacetate, leading to the formation of new thieno[2,3-c]pyridazine derivatives with confirmed structures through elemental analyses and spectral data (Al-Kamali et al., 2014).
Biological Activities
The synthesized compounds often undergo evaluation for their biological activities, such as antimicrobial and anticancer properties. For example, the antibacterial activities of new thieno[2,3-c]pyridazine derivatives synthesized from 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine were evaluated, demonstrating the potential medicinal applications of these compounds (Al-Kamali et al., 2014). Similarly, other pyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the diverse biological activities of such compounds (Hassan et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-5-(2-methylpropanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-5-28-20(26)16-14-10-29-18(21-17(24)11(2)3)15(14)19(25)23(22-16)12-6-8-13(27-4)9-7-12/h6-11H,5H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALCQLGKXPVGIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C(C)C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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